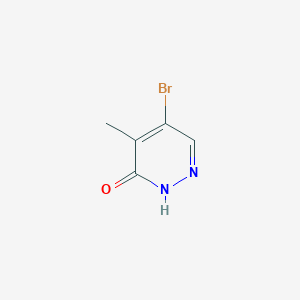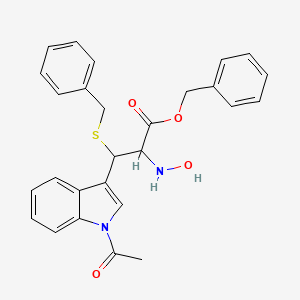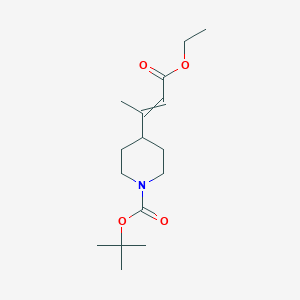
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is a chemical compound with the molecular formula C16H29NO4. It is a useful research chemical often employed in various scientific studies and industrial applications. The compound is characterized by its unique structure, which includes a piperidine ring and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate typically involves the reaction of 4-piperidone with ethyl acetoacetate in the presence of a base, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation to purify the final product and ensure its high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(1-Boc-4-piperidinyl)butanoate
- 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β-methyl-, ethyl ester
Uniqueness
Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is unique due to its specific structure, which includes a conjugated double bond and a Boc-protected piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H27NO4 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
tert-butyl 4-(4-ethoxy-4-oxobut-2-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h11,13H,6-10H2,1-5H3 |
Clé InChI |
QUDSNEJIIQZYKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


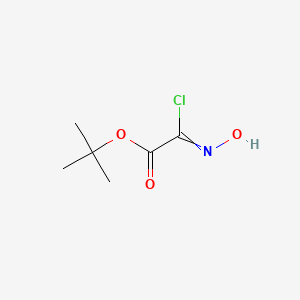
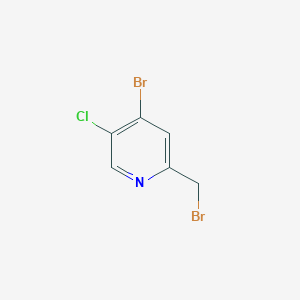
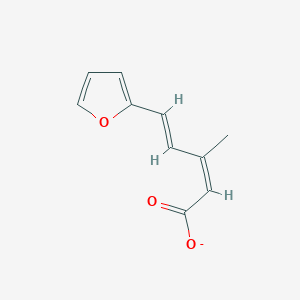
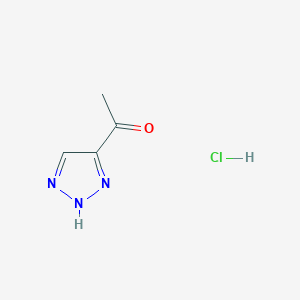
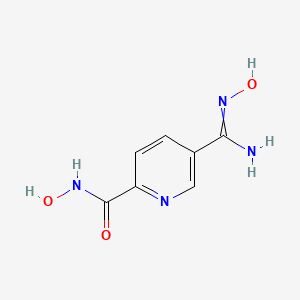
![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
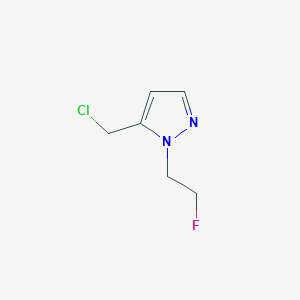
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
